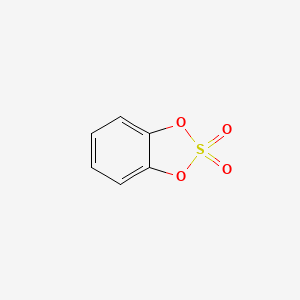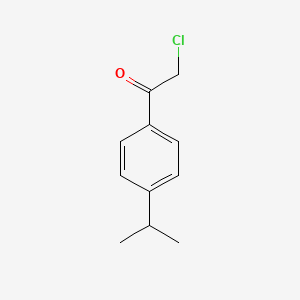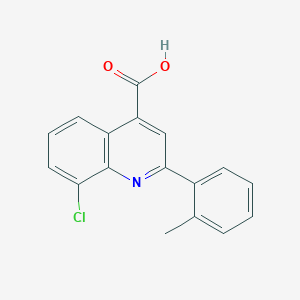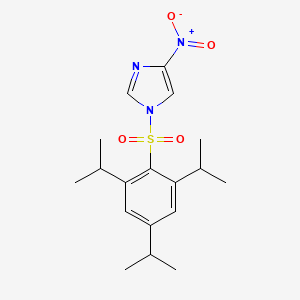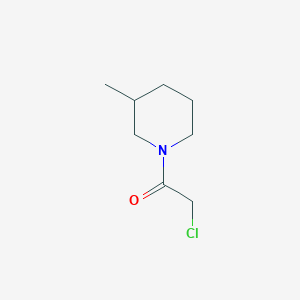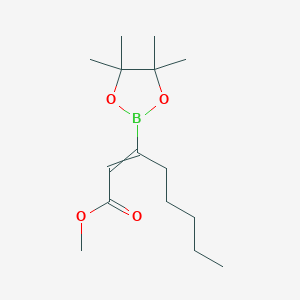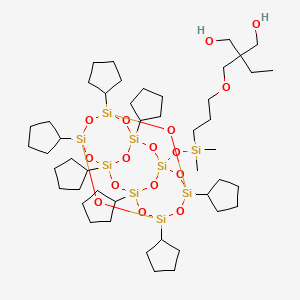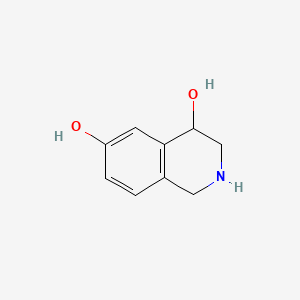
1,2,3,4-四氢异喹啉-4,6-二醇
描述
1,2,3,4-Tetrahydroisoquinoline-4,6-diol is a derivative of tetrahydroisoquinoline, a class of compounds frequently described as alkaloids. These compounds can be found in human body fluids and tissues, including the brain . Tetrahydroisoquinoline derivatives are known for their diverse biological activities and have garnered significant attention in medicinal chemistry .
科学研究应用
1,2,3,4-Tetrahydroisoquinoline-4,6-diol has several scientific research applications, including:
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 1,2,3,4-tetrahydroisoquinoline-4,6-diol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is suggested that the biological actions of thiqs appear critically dependent on their metabolism . Some THIQs are known to be antagonists of the dopamine D2 receptor , suggesting that 1,2,3,4-Tetrahydroisoquinoline-4,6-diol might interact with its targets in a similar manner.
Biochemical Pathways
It is known that thiqs may originate as a consequence of condensation reactions between biogenic amines and electrophilic carbonyl compounds . This suggests that 1,2,3,4-Tetrahydroisoquinoline-4,6-diol might affect similar biochemical pathways.
Result of Action
It is known that some thiqs exert unique neuroprotective and neurorestorative actions , suggesting that 1,2,3,4-Tetrahydroisoquinoline-4,6-diol might have similar effects.
Action Environment
It is known that the biological actions of thiqs appear critically dependent on their metabolism , suggesting that factors influencing metabolic processes might also influence the action of 1,2,3,4-Tetrahydroisoquinoline-4,6-diol.
生化分析
Biochemical Properties
The biological actions of 1,2,3,4-Tetrahydroisoquinoline-4,6-diol appear critically dependent on their metabolism . It may be originated as a consequence of condensation reactions between biogenic amines and electrophilic carbonyl compounds .
Cellular Effects
1,2,3,4-Tetrahydroisoquinoline-4,6-diol exerts diverse biological activities against various infective pathogens and neurodegenerative disorders . Some TIQs such as 1,2,3,4-Tetrahydroisoquinoline-4,6-diol exert unique neuroprotective and neurorestorative actions .
Molecular Mechanism
It is known that the biological actions of TIQs appear critically dependent on their metabolism .
Temporal Effects in Laboratory Settings
It remains to be established whether a continuous exposure to TIQs or to their metabolites might carry toxicological consequences in the short- or long-term period .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroisoquinoline-4,6-diol vary with different dosages in animal models
Metabolic Pathways
1,2,3,4-Tetrahydroisoquinoline-4,6-diol may be originated as a consequence of condensation reactions between biogenic amines and electrophilic carbonyl compounds
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydroisoquinoline-4,6-diol can be synthesized through various methods, including the Pictet-Spengler condensation reaction, which involves the reaction between biogenic amines and electrophilic carbonyl compounds . Another common method is the Bischler-Napieralski reaction, which involves the cyclization of N-(haloalkyl)aryl derivatives . Additionally, the Pomeranz-Fritsch reaction and various Friedel-Crafts cyclization procedures can be used .
Industrial Production Methods
Industrial production of 1,2,3,4-tetrahydroisoquinoline-4,6-diol typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
化学反应分析
Types of Reactions
1,2,3,4-Tetrahydroisoquinoline-4,6-diol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline derivatives, while reduction can yield various tetrahydroisoquinoline derivatives .
相似化合物的比较
1,2,3,4-Tetrahydroisoquinoline-4,6-diol can be compared with other similar compounds, such as:
1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (salsolinol): Known for its potent neurotoxic actions.
N-methyl-1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (N-methyl-salsolinol): Also exhibits neurotoxic properties.
1-benzyl-1,2,3,4-tetrahydroisoquinoline: Another compound with significant neurotoxic actions.
The uniqueness of 1,2,3,4-tetrahydroisoquinoline-4,6-diol lies in its specific structure and the resulting biological activities, which differ from those of its analogs.
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline-4,6-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-2-1-6-4-10-5-9(12)8(6)3-7/h1-3,9-12H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRLBPHJWAJIOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(CN1)C=CC(=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30918609 | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93202-93-8 | |
| Record name | 4,6-Isoquinolinediol, 1,2,3,4-tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093202938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroisoquinoline-4,6-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30918609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


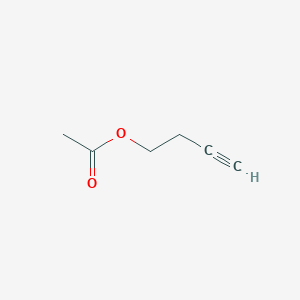

![2-[4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide](/img/structure/B1608617.png)
![2-Amino-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propanoic acid](/img/structure/B1608619.png)
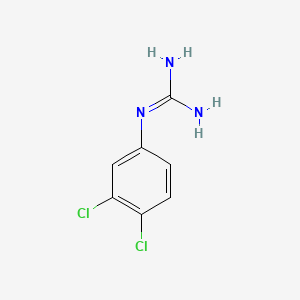
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine](/img/structure/B1608624.png)
